

Technical Guide: 3-(2-Chloro-4-pyrimidinyl)aniline

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 3-(2-Chloro-4-pyrimidinyl)aniline

CAS No.: 859516-82-8

Cat. No.: B1457241

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A Versatile Scaffold for Kinase Inhibitor Discovery Part 1: Executive Summary & Chemical Identity

3-(2-Chloro-4-pyrimidinyl)aniline is a high-value pharmacophore intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors. Its structure features a 2-chloropyrimidine core substituted at the C4 position with a 3-aminophenyl group.^{[1][2][3]}

This specific connectivity allows for orthogonal functionalization:

- The Electrophilic C2-Chlorine: Enables S_NAr displacement to install "hinge-binding" motifs.
- The Nucleophilic Aniline Amine: Facilitates extension into the kinase "back pocket" or "solvent front" via acylation or urea formation.

Chemical Profile

Property	Specification
CAS Number	859516-82-8
IUPAC Name	3-(2-chloropyrimidin-4-yl)aniline
Synonyms	2-Chloro-4-(3-aminophenyl)pyrimidine; Benzenamine, 3-(2-chloro-4-pyrimidinyl)-
Molecular Formula	C ₁₀ H ₈ ClN ₃
Molecular Weight	205.64 g/mol
Physical State	Pale yellow to tan solid
Solubility	Soluble in DMSO, DMF, THF; sparingly soluble in water
Key Reactivity	C4-selective Suzuki coupling product; C2-susceptible to nucleophilic attack

Part 2: Synthesis & Manufacturing Protocol

The synthesis of **3-(2-Chloro-4-pyrimidinyl)aniline** relies on a regioselective Suzuki-Miyaura cross-coupling reaction. The 2,4-dichloropyrimidine starting material possesses two electrophilic sites; however, the C4 position is significantly more reactive toward oxidative addition by Palladium(0) due to lower electron density (para to both nitrogens) and reduced steric hindrance compared to the C2 position (flanked by two nitrogens).

Optimized Synthetic Workflow

Objective: Selective arylation at C4 without double-addition or C2-substitution.

Reagents:

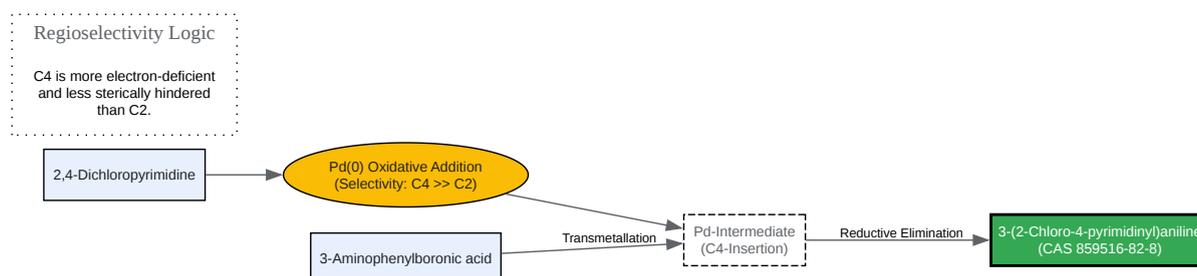
- Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
- Coupling Partner: 3-Aminophenylboronic acid (or pinacol ester) (1.05 equiv)
- Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for tougher scales)

- Base: Na_2CO_3 (2.0 M aqueous solution) or K_2CO_3
- Solvent: 1,2-Dimethoxyethane (DME)/Water (3:1) or 1,4-Dioxane/Water[3]

Step-by-Step Protocol:

- Inerting: Charge a reaction vessel with 2,4-dichloropyrimidine and $\text{Pd}(\text{PPh}_3)_4$. Evacuate and backfill with Argon (x3).
- Dissolution: Add degassed DME and stir until dissolved.
- Activation: Add the aqueous Na_2CO_3 solution.
- Addition: Add 3-aminophenylboronic acid. (Note: Slow addition can minimize bis-coupling, though the electronic bias usually protects C2).
- Reflux: Heat the mixture to 80-90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the dichloride and formation of the mono-arylated product ($M+H = 206$).
- Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.
- Purification: Dry organic layer over Na_2SO_4 , concentrate, and purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes). The product typically elutes after the unreacted dichloride but before any bis-arylated byproduct.

Mechanistic Pathway (Graphviz)



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Caption: Regioselective Suzuki coupling pathway favoring C4-arylation due to electronic activation.

Part 3: Applications in Drug Discovery

This scaffold is a "privileged structure" for developing Type I and Type II kinase inhibitors. It serves as a core module in the synthesis of inhibitors for Syk (Spleen Tyrosine Kinase) and Plk1 (Polo-like Kinase 1).

1. Functionalization Strategy

The utility of CAS 859516-82-8 lies in its ability to be sequentially elaborated:

- Step A (C2-Substitution): The chlorine atom is displaced by aliphatic or aromatic amines (e.g., diamines, solubilizing groups) to interact with the hinge region of the kinase ATP pocket.
- Step B (Aniline Modification): The aniline nitrogen is derivatized to target the "DFG-out" pocket (Type II) or specific hydrophobic regions (Type I).

2. Case Study: Syk Inhibitor Synthesis

In the context of Spleen Tyrosine Kinase (Syk) inhibition (relevant to autoimmune diseases), this intermediate is used to construct the central pharmacophore.[4]

- Protocol Reference:WO2011075515 describes using similar aminopyrimidine scaffolds.
- Workflow: The aniline moiety is often reacted with an acid chloride or isocyanate to form an amide/urea linker, while the C2-chlorine is displaced by a solubilizing amine (e.g., N-methylpiperazine derivative).

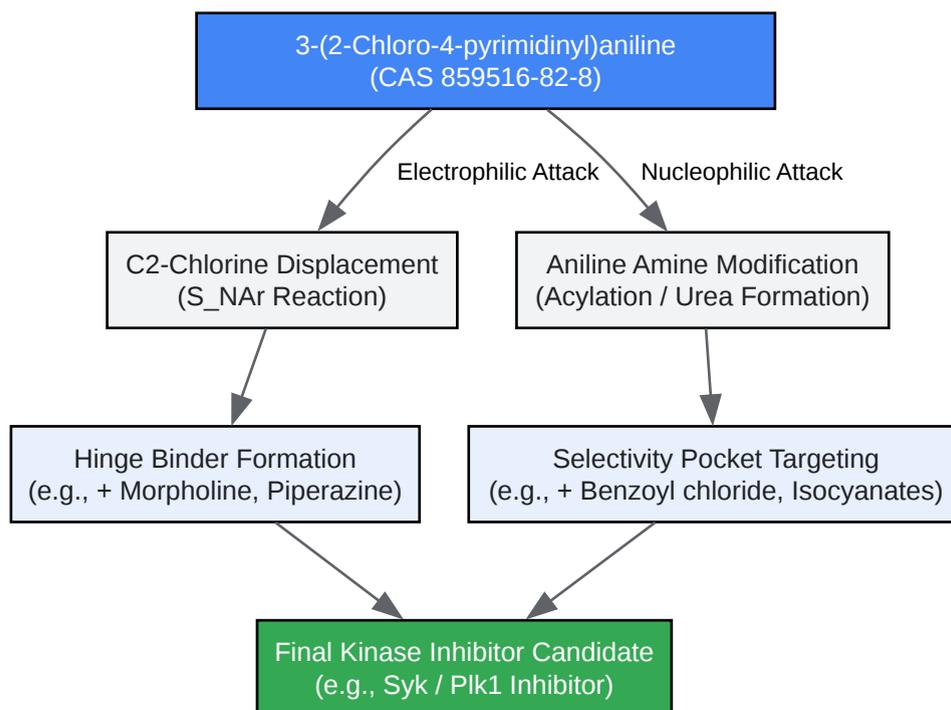
3. Case Study: Plk1 Inhibitor Synthesis

For Polo-like Kinase 1 (Plk1) inhibitors (oncology targets), the scaffold provides the necessary geometry to span the ATP binding cleft.

- Protocol Reference:WO2006066172.

- Mechanism: The pyrimidine ring acts as the hinge binder, while the phenyl group (derived from the aniline) directs substituents into the selectivity pocket.

Derivatization Logic Tree (Graphviz)



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Caption: Orthogonal functionalization logic for transforming the scaffold into a bioactive kinase inhibitor.

Part 4: Handling & Safety Data

As a halogenated aminopyrimidine, this compound should be handled with standard "Potent Compound" precautions in a drug discovery setting.

- Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (due to aniline moiety).
- Signal Word: Warning.
- H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent aniline oxidation (darkening).
- Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and hydrochloric acid.

References

- Google Patents.Aminopyrimidines as Syk Inhibitors. WO2011075515A1.
- Google Patents.Aminopyrimidine Compounds and Methods of Use (Plk1 Inhibitors). WO2006066172A1.
- PubChem.2,4-Dichloropyrimidine (Precursor Data). CID 10924. Available at: [\[Link\]](#)

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Sources

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- 2. WO2011075515A1 - Aminopyrimidines as syk inhibitors - Google Patents [\[patents.google.com\]](#)
- 3. [benchchem.com](#) [\[benchchem.com\]](#)
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [\[benchchem.com\]](#)
- To cite this document: BenchChem. [Technical Guide: 3-(2-Chloro-4-pyrimidinyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1457241#3-2-chloro-4-pyrimidinyl-aniline-cas-number\]](https://www.benchchem.com/product/b1457241#3-2-chloro-4-pyrimidinyl-aniline-cas-number)

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